Cypridinia,Vargula Luciferin dihydrobromide

Catalog No.
S14375656
CAS No.
23510-45-4
M.F
C22H29Br2N7O
M. Wt
567.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cypridinia,Vargula Luciferin dihydrobromide

CAS Number

23510-45-4

Product Name

Cypridinia,Vargula Luciferin dihydrobromide

IUPAC Name

2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine;dihydrobromide

Molecular Formula

C22H29Br2N7O

Molecular Weight

567.3 g/mol

InChI

InChI=1S/C22H27N7O.2BrH/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24;;/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25);2*1H

InChI Key

PZENWDQQKYMUIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O.Br.Br

Cypridina (Vargula) Luciferin dihydrobromide, commonly referred to as Vargulin, is a bioluminescent compound derived from the ostracod Vargula hilgendorfii. This compound plays a critical role in the bioluminescence of these organisms, allowing them to emit blue light when disturbed, which is believed to serve as a defense mechanism against predation. Vargulin's chemical structure includes an imidazopyrazine core, and it is classified as a luciferin, a substrate that undergoes oxidation to produce light in the presence of specific enzymes known as luciferases .

The primary chemical reaction involving Cypridina luciferin is its oxidation by Cypridina luciferase. This enzymatic reaction results in the emission of blue light at a wavelength of approximately 462 nm. The process can be summarized as follows:

  • Substrate Binding: Cypridina luciferin binds to the active site of Cypridina luciferase.
  • Oxidation: The enzyme catalyzes the oxidation of luciferin, resulting in the formation of a dioxetanone intermediate.
  • Photon Emission: The breakdown of this intermediate leads to the release of energy in the form of light .

This reaction does not require adenosine triphosphate (ATP), distinguishing it from other luciferin-luciferase systems such as that of fireflies.

Cypridina luciferin exhibits significant biological activity primarily through its role in bioluminescence. The emitted light can be utilized for various biological assays, including:

  • Cell Viability Assays: The luminescence intensity correlates with cellular ATP levels, making it useful for assessing cell health and viability.
  • Gene Expression Studies: When genetically introduced into cells, Cypridina luciferin can report on gene expression through luminescent signals .

Additionally, studies have shown that Cypridina luciferin interacts with proteins such as human plasma alpha 1-acid glycoprotein, enhancing its luminescent properties under certain conditions .

The synthesis of Cypridina luciferin typically involves the following steps:

  • Extraction from Natural Sources: Initially isolated from Vargula hilgendorfii, the compound can be extracted through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis has been developed using amino acids such as tryptophan, isoleucine, and arginine as starting materials. This method allows for the production of luciferin analogs with modified properties for specific applications .

Cypridina luciferin has several important applications in biotechnology and research:

  • Bioluminescent Assays: Used extensively in drug discovery and molecular biology for measuring gene expression and cellular processes.
  • Environmental Monitoring: Its bioluminescent properties can be applied in monitoring aquatic ecosystems and studying marine biology.
  • Medical Imaging: Enhances sensitivity in imaging techniques due to its ability to emit light through living tissues .

Research has highlighted various interactions involving Cypridina luciferin:

  • Protein Binding Studies: Investigations into how Cypridina luciferin binds to proteins like human serum albumin have shown that binding affinity can significantly affect luminescence intensity.
  • Comparative Studies with Other Luciferins: Interaction studies with different types of luciferins (e.g., Firefly luciferin) reveal differences in stability and emission efficiency under varying conditions .

Cypridina luciferin shares similarities with other well-known luciferins but exhibits unique properties that set it apart. Here are some comparable compounds:

CompoundSource OrganismEmission WavelengthUnique Features
Firefly LuciferinFireflies (Photinus pyralis)~560 nmRequires ATP for luminescence
Renilla LuciferinSea pansy (Renilla reniformis)~480 nmUtilizes coelenterazine as substrate
Gaussia LuciferinCopepod (Gaussia princeps)~470 nmHighly stable and used in multiplex assays
CoelenterazineVarious marine organisms~480 nmCommonly used in marine bioluminescence assays

Cypridina luciferin's distinct advantage lies in its independence from ATP and its ability to be utilized alongside other luciferins in multiplex assays, enhancing its versatility in research applications .

Early Investigations into Marine Bioluminescence Systems

The study of marine bioluminescence dates to the early 20th century, driven by curiosity about light-producing organisms in oceanic ecosystems. Initial research focused on identifying the biochemical basis of light emission, with pioneering work by E. N. Harvey in the 1930s proposing that bioluminescence originated from respiratory chain proteins. Although this hypothesis was later revised, it catalyzed interest in the evolutionary origins of light production. By the mid-20th century, marine biologists recognized that bioluminescence had evolved independently in multiple lineages, including fish, cephalopods, and crustaceans.

The ostracod Cypridina hilgendorfii emerged as a model organism due to its vivid blue light emission upon mechanical disturbance. Early researchers hypothesized that its bioluminescence served as a predator deterrent, a theory supported by observations of light emission coinciding with escape behaviors. These studies laid the groundwork for isolating the responsible luciferin-luciferase system.

Initial Isolation and Structural Elucidation Efforts

The first successful isolation of Cypridina luciferin was achieved by Osamu Shimomura in the 1950s. Prior attempts had been hindered by the compound’s instability, but Shimomura’s innovative use of benzoyl chloride allowed for purification and crystallization. Structural characterization revealed a complex imidazopyrazinone core, with subsequent studies confirming its synthesis from three amino acids: tryptophan, isoleucine, and arginine.

Key milestones in structural elucidation included:

  • 1955: Shimomura’s crystallization of luciferin, enabling spectral analysis.
  • 1960s: Confirmation of the molecular formula (C~22~H~27~N~7~O) and identification of the dihydrobromide salt form.
  • 1970s: Clarification of the oxidation mechanism involving luciferase and molecular oxygen.

These efforts established vargulin as a distinct class of luciferins, differing from coelenterazine and firefly luciferin in its ATP-independent light-emitting reaction.

Key Contributions by Osamu Shimomura to Luciferin Characterization

Shimomura’s work revolutionized the understanding of bioluminescent systems. His 1955 breakthrough involved extracting 5 mg of pure luciferin from 40,000 dried ostracods, a feat requiring meticulous solvent partitioning and crystallization. This achievement not only confirmed the molecule’s structure but also enabled comparative studies with other luciferins.

Shimomura further demonstrated that the Cypridina system could cross-react with luciferases from distantly related species, such as the decapod shrimp Oplophorus gracilorostris, highlighting conserved biochemical pathways. His later discovery of green fluorescent protein (GFP) in jellyfish, though unrelated to Cypridina, underscored the broader impact of his methodologies on bioluminescence research.

Cypridina luciferin, also known as Vargula luciferin, is a bioluminescent compound derived from the marine ostracod Vargula hilgendorfii (formerly called Cypridina hilgendorfii) . This compound serves as the substrate for the enzyme Cypridina luciferase, which catalyzes a light-producing oxidation reaction that emits blue light at approximately 462 nm [2]. Research has conclusively demonstrated that Cypridina luciferin is biosynthesized from three specific amino acid precursors: tryptophan, isoleucine, and arginine [3].

The tryptophan component contributes to the indole moiety of the Cypridina luciferin structure, which is essential for its bioluminescent properties [3]. Studies have shown that tryptophan is directly incorporated into the luciferin molecule during biosynthesis, and this incorporation is highly specific [4]. Unlike some other bioluminescent systems, the Cypridina system cannot utilize tryptamine or D-tryptophan as substitutes for L-tryptophan in the biosynthetic pathway [3].

The isoleucine component of Cypridina luciferin contributes to the asymmetric carbon in the molecule, which has been determined to have the S-configuration [3]. This stereochemistry is identical to the C-3 position in L-isoleucine [3]. To investigate the stereoselective incorporation of isoleucine isomers, researchers synthesized four deuterium-labeled isoleucine isomers (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) and examined their incorporation into Cypridina luciferin through feeding experiments [3]. The results demonstrated that L-isoleucine is predominantly incorporated into Cypridina luciferin, while D-isoleucine showed no detectable incorporation [3]. This suggests that the isoleucine unit of Cypridina luciferin is derived specifically from L-isoleucine, not from D-alloisoleucine [3].

The arginine component contributes to the guanidine group in Cypridina luciferin [5]. This amino acid is essential for the complete structure and function of the luciferin molecule [3]. The incorporation of arginine into the luciferin structure follows a specific biosynthetic pathway that ensures the proper orientation and connectivity within the molecule [5].

Amino Acid PrecursorContribution to Cypridina Luciferin StructureStereochemical Requirement
L-TryptophanIndole moietyL-form only (D-tryptophan not incorporated)
L-IsoleucineAsymmetric carbon (S-configuration)L-form predominantly (D-isoleucine not incorporated)
L-ArginineGuanidine groupL-form

The biosynthetic incorporation of these three amino acids follows a precise sequence and stereochemical control, ensuring the production of functional Cypridina luciferin with the correct three-dimensional structure required for its bioluminescent activity [3] [5].

Enzymatic Assembly Mechanisms in Ostracod Species

The enzymatic assembly of Cypridina luciferin in ostracod species involves a complex series of biochemical reactions catalyzed by specific enzymes [6]. This process occurs primarily in specialized light-producing organs of luminous ostracods such as Vargula hilgendorfii and Vargula tsujii [7].

One of the key enzymatic mechanisms involved in Cypridina luciferin metabolism is sulfation, which plays a crucial role in modulating the chemical state of the luciferin [6]. Sulfation is catalyzed by luciferin sulfotransferases (LSTs), which transfer a sulfate group (SO3−) from the donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the luciferin substrate [6]. This modification may create chemical forms of the substrate that are better for storage by making them less susceptible to non-specific oxidation, or it may create an activated form of the substrate for the luciferase reaction [6].

Recent research has identified multiple sulfotransferases highly expressed in the light organs of the bioluminescent ostracod Vargula tsujii that are capable of transferring sulfate to the luciferin substrate, vargulin [6] [8]. Functional assays have demonstrated that several of these sulfotransferases, particularly ST3 and ST5, exhibit significant luciferin sulfation activity [9]. The commercial assay that probes for PAP (3′-phosphoadenosine-5′-monophosphate) indicates four genes with statistically significant sulfation of luciferin, while the 'bioluminescence assay' that directly probes for luciferin sulfation indicates two genes (ST3 and ST5) [9].

The enzymatic conversion of Cypridina luciferyl sulfate (3-enol sulfate of Cypridina luciferin) to Cypridina luciferin is catalyzed by a sulfotransferase with PAP as a sulfate acceptor [10]. This reversible reaction allows for the controlled release of active luciferin from its sulfated storage form [10]. In the luminous ostracod Cypridina (Vargula) hilgendorfii, Cypridina luciferyl sulfate can also be converted to Cypridina luciferin by a sulfotransferase using Coenzyme A as a sulfate acceptor [10].

The final step in the bioluminescent reaction involves the enzyme Cypridina luciferase (CypLase), which catalyzes the oxidation of Cypridina luciferin with molecular oxygen to produce light, Cypridina oxyluciferin, and carbon dioxide [11]. This reaction does not require adenosine triphosphate (ATP), distinguishing it from other luciferin-luciferase systems such as that of fireflies .

Recent studies have also investigated the chirality-recognition ability of Cypridina luciferase [11]. Cypridina luciferin has two enantiomers, (R)- and (S)-CypL, due to its one chiral center at the sec-butyl moiety [11]. While (S)-CypL is the predominant form in nature, research has shown that (R)-CypL can also produce light with Cypridina luciferase, although with approximately 10-fold lower maximum luminescence intensity [11]. Kinetic analysis revealed that the Km value of CypLase for (R)-CypL was approximately 3-fold lower than that for (S)-CypL, but the turnover rate was also lower, resulting in less efficient luminescence [11].

The complete enzymatic assembly pathway in ostracods involves multiple steps and enzymes, working in concert to produce, store, and utilize Cypridina luciferin for bioluminescence [6] [9]. This sophisticated biochemical system has evolved to enable these marine organisms to emit light efficiently when needed, serving functions such as defense against predation .

Comparative Analysis with Other Bioluminescent Substrate Biosynthesis

The biosynthesis of Cypridina luciferin represents one of several distinct bioluminescent systems that have evolved independently across different taxonomic groups [6]. Comparing the biosynthetic pathways of Cypridina luciferin with other bioluminescent substrates reveals both similarities and differences in precursor utilization, enzymatic mechanisms, and evolutionary origins [6] [12].

Firefly luciferin, produced by species such as Photinus pyralis, represents one of the most well-studied bioluminescent systems [12]. Unlike Cypridina luciferin, which is derived from tryptophan, isoleucine, and arginine, firefly luciferin is synthesized from two molecules of cysteine and a benzoquinone derivative [13]. The luciferin biosynthetic pathway in fireflies involves cysteine and benzoquinones, which are also precursors involved in the cuticle sclerotization and melanization processes [13]. Recent research has demonstrated that firefly luciferin can be biosynthesized from the reaction of L-cysteine with p-benzoquinone, or 1,4-hydroquinone, followed by decarboxylation of L-cysteine [13].

Coelenterazine, the luciferin found in many marine bioluminescent organisms including the sea pansy Renilla reniformis, represents another distinct biosynthetic pathway [12]. While the complete biosynthetic pathway of coelenterazine is not fully elucidated, it is believed to be derived from phenylalanine and tyrosine precursors, rather than the amino acids used in Cypridina luciferin biosynthesis [12] [14].

Bioluminescent SystemLuciferinAmino Acid PrecursorsEnzymatic RequirementsEmission Wavelength
Cypridina (Vargula)Cypridina luciferinTryptophan, Isoleucine, ArginineLuciferase, Oxygen (No ATP required)~462 nm (Blue)
FireflyFirefly luciferinCysteine (two molecules)Luciferase, Oxygen, ATP, Mg2+~550-570 nm (Green/Yellow)
RenillaCoelenterazinePhenylalanine, Tyrosine (presumed)Luciferase, Oxygen (No ATP required)~480 nm (Blue)

Despite these differences in precursor utilization, there are intriguing similarities in the enzymatic mechanisms involved in luciferin metabolism across these diverse bioluminescent systems [6]. One notable similarity is the use of sulfotransferases to modulate the chemical state of luciferins [6]. Fireflies, sea pansies, and ostracods have all independently evolved the use of sulfotransferases in their bioluminescence systems [6]. These enzymes catalyze the transfer of sulfate from a donor to the luciferin substrate, creating forms that are better for storage or activation [6].

Phylogenetic analysis has revealed that the luciferin sulfotransferases (LSTs) of ostracods are not orthologous to known LSTs of fireflies or sea pansies, indicating that distantly related sulfotransferases were independently recruited at least three times, leading to parallel evolution of luciferin metabolism in these highly diverged organisms [6]. This represents a fascinating case of convergent evolution, where similar enzymatic functions have been recruited for bioluminescence despite the vast differences in the luciferins and luciferases involved [6].

Another key difference between these bioluminescent systems lies in their energy requirements [12]. The Cypridina luciferin-luciferase reaction, like the Renilla system, does not require ATP for light production [12]. In contrast, the firefly luciferin-luciferase reaction requires ATP, making it an ATP-dependent bioluminescent system [12]. This fundamental difference reflects the distinct evolutionary origins and biochemical mechanisms of these bioluminescent pathways [12] [15].

Vargula Luciferase Catalytic Function and Oxygen Dependence

Enzyme Structure and Properties

Vargula luciferase represents a unique oxidoreductase enzyme with distinct catalytic properties that distinguish it from other bioluminescent systems. The enzyme consists of a single polypeptide chain containing 555 amino acid residues with a molecular weight of 62,171 daltons [1] [2]. The primary structure exhibits significant homology with the photoprotein aequorin, specifically in two regions spanning residues 97-154 and 353-411, suggesting an internal duplication within the luciferase gene [3] [4].

The enzyme belongs to the family of oxidoreductases, specifically classified as Cypridina-luciferin 2-monooxygenase (EC 1.13.12.6) [5] [6]. This classification reflects its function as a single-donor oxygenase that incorporates molecular oxygen into the substrate while catalyzing decarboxylation. The systematic name for this enzyme class is Cypridina-luciferin:oxygen 2-oxidoreductase (decarboxylating) [6].

Oxygen Dependence and Catalytic Mechanism

The catalytic function of Vargula luciferase demonstrates absolute dependence on molecular oxygen as the terminal electron acceptor [3] [4] [2]. Unlike firefly luciferase, which requires adenosine triphosphate and magnesium ions, the Vargula system operates through a remarkably simple reaction consisting solely of luciferin oxidation by molecular oxygen in the presence of luciferase [7] [3] [8].

The fundamental reaction can be represented as:

Cypridina luciferin + O₂ → oxidized Cypridina luciferin + CO₂ + light [6]

This reaction proceeds through a single electron transfer mechanism initiated by the transfer of an electron from the imidazopyrazinone core to molecular oxygen, generating a luciferyl radical and superoxide anion [9]. The enzyme demonstrates high catalytic efficiency with a turnover number of 1600 reactions per minute for bioluminescence and significantly lower activity (2 reactions per minute) for the hydrolysis of oxyluciferin [10] [11].

Kinetic Parameters and Substrate Specificity

The enzyme exhibits exceptional substrate specificity, with a dissociation constant (KD) of 3×10⁻⁷ moles per liter for the oxyluciferin-luciferase complex [10] [11]. The Michaelis constant (Km) for Cypridina luciferin ranges from 0.45 to 0.46 μM, indicating high substrate affinity [12] [13]. Notably, the enzyme demonstrates stereoselectivity, with different kinetic parameters for the (R) and (S) enantiomers of Cypridina luciferin.

The (S)-enantiomer exhibits higher binding affinity compared to the (R)-enantiomer, while the (R)-enantiomer shows approximately 3-fold lower Km values but 10-fold lower catalytic efficiency [12]. This stereoselectivity contributes to the overall efficiency of the bioluminescent reaction, as the naturally occurring substrate predominantly exists in the (S)-configuration.

Electron Transfer Processes in Excited-State Formation

Dioxetanone Intermediate Formation

The excited-state formation in Cypridina bioluminescence proceeds through a complex electron transfer mechanism involving the formation of a thermally unstable dioxetanone intermediate [1] [4] [2]. This four-membered cyclic peroxide represents a high-energy intermediate that serves as the precursor to the excited-state oxyluciferin [14] [15].

The formation of the dioxetanone occurs through oxygenation of the imidazopyrazinone scaffold, where molecular oxygen addition creates a peroxide bond that undergoes subsequent cyclization [16]. Theoretical calculations suggest that this process involves an activation energy of approximately 37.5 kcal/mol for dioxetanone formation [17], with the reaction being exothermic along the ground-state potential energy curve.

Charge Transfer-Induced Luminescence Mechanism

The efficient chemiexcitation observed in Cypridina bioluminescence operates through a charge transfer-induced luminescence (CTIL) mechanism [18] [14]. This mechanism involves intramolecular charge transfer from an electron-donating substituent to the imidazopyrazinone core during dioxetanone decomposition.

The CTIL mechanism proceeds through the following sequence:

  • Formation of a dioxetanone intermediate with neutral amide and cationic guanidinopropyl groups
  • Thermolysis via a gradually reversible charge transfer process
  • Population of the singlet excited state through intramolecular charge transfer
  • Radiative decay producing blue light emission

This mechanism explains the high quantum efficiency observed in the natural system, where the presence of electron-donating groups such as the indolyl moiety facilitates efficient charge transfer during the excited-state formation process [18] [19].

Biradical Intermediates and State Crossing

Computational studies reveal that the dioxetanone thermolysis involves biradical intermediates where the ground and excited states become degenerate [20] [14]. During the decomposition process, the breaking of the oxygen-oxygen bond creates a biradical region where electronic states can undergo facile crossing between singlet and triplet manifolds.

The theoretical investigation indicates that the first transition state corresponds to oxygen-oxygen bond cleavage, while the second transition state involves carbon-carbon bond breaking [21]. The presence of conical intersections near these transition states facilitates efficient population of the chemiluminescent excited states through non-adiabatic coupling between electronic states.

Quantum Yield Optimization Through Structural Analogue Studies

Electron-Donating Substituent Effects

Systematic studies of Cypridina luciferin analogues have revealed the critical importance of electron-donating substituents in achieving high quantum yields [19] [22] [23]. The 6-[4-(dimethylamino)phenyl] derivatives consistently demonstrate quantum yields (ΦCL) ≥ 0.0025 in diglyme/acetate buffer systems, which serve as model conditions for Cypridina bioluminescence.

The electron-donating 4-(dimethylamino)phenyl group at the C6 position plays an essential role in increasing the chemiexcitation efficiency (ΦS) through enhanced charge transfer character [19] [22]. This electronic effect operates by stabilizing the charge-separated state formed during dioxetanone decomposition, thereby facilitating the population of singlet excited states.

Structural-Activity Relationships

Comprehensive structure-activity relationship studies have identified specific molecular features that optimize quantum yield:

Structural FeatureQuantum Yield EffectMechanism
4-(Dimethylamino)phenyl at C6High ΦCL ≥ 0.0025Enhanced CTIL mechanism
3-Indolyl substitutionHigh quantum efficiencyStrong ICT character
3-(1-Methyl)indolyl groupsHigh ΦCLStrong ICT character
Electron-withdrawing groupsReduced efficiencyDiminished charge transfer

The presence of electron-donating aryl groups at the C6 position consistently enhances the intramolecular charge transfer character, leading to improved chemiexcitation efficiency through the CTIL mechanism [18] [19]. Conversely, electron-withdrawing substituents significantly reduce quantum yields by hindering the charge transfer process.

Solvent Effects and Environmental Optimization

The quantum yield of Cypridina luciferin analogues demonstrates significant sensitivity to solvent environment and pH conditions [24]. In dimethyl sulfoxide (DMSO), many analogues exhibit enhanced quantum yields compared to aqueous systems, attributed to the stabilization of charge-separated intermediates in polar aprotic media.

The natural Cypridina bioluminescent system achieves a quantum yield of 30-33% under optimal conditions [25] [26] [27], representing one of the highest efficiencies among marine bioluminescent systems. This exceptional efficiency results from the specific protein environment provided by Vargula luciferase, which optimizes the electronic properties of the luciferin substrate and facilitates efficient excited-state formation.

pH-Dependent Optimization

The quantum yield optimization demonstrates strong pH dependence, with maximum efficiency occurring at pH 9.5 [13] [28]. This pH optimum corresponds to the deprotonation state of critical ionizable groups in both the substrate and enzyme that participate in the charge transfer process. The pH dependence reflects the importance of specific ionization states in maintaining optimal electronic coupling for efficient chemiexcitation.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

6

Exact Mass

567.07798 g/mol

Monoisotopic Mass

565.08003 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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